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Compound of Interest

Compound Name: Pentyl sulfamate

CAS No.: 637772-35-1

Cat. No.: B138996

Get Quote

Executive Summary
In modern drug discovery, the "Pentyl Sulfamate" motif represents a strategic pivot from

passive protection to active functionalization. While chemically defined as the sulfamate ester

of pentan-1-ol (

), its utility extends beyond simple masking of the hydroxyl group.

Primary Applications:

Robust Protection: Masks alcohols against oxidation, basic conditions, and nucleophilic

attack.

C–H Functionalization: Serves as a nitrogen source and directing group for Rhodium-

catalyzed intramolecular C(sp³)–H amination (Du Bois reaction), converting simple alcohols

into 1,3-amino alcohols.

Pharmacophore Installation: The sulfamate moiety itself (
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) acts as a transition-state mimic for tetrahedral intermediates, often functioning as a
carbonic anhydrase or steroid sulfatase inhibitor.

Chemical Logic & Stability Profile
The sulfamate group is unique among protecting groups due to its amphoteric nature and high

stability relative to standard esters.

Stability Matrix
Condition Stability Rating Mechanistic Insight

Aqueous Acid (pH < 2) Moderate

Susceptible to hydrolysis at

elevated temperatures; stable

at RT.

Aqueous Base (pH > 10) High

The

protons are weakly acidic (

). Deprotonation forms a stable

anion (

), resisting hydrolysis (unlike

carboxylate esters).

Oxidation (PCC/Jones) High
The sulfur is already in the

oxidation state.

Reduction (LiAlH₄) Low
Susceptible to S-O bond

cleavage.

Nucleophiles (Grignard) Moderate
Can act as a leaving group

under forcing conditions.

The "Active" Protection Concept
Unlike a Silyl ether (which does nothing but block), the Pentyl Sulfamate can "reach back" to

oxidize the carbon chain. This is the Du Bois Logic:

Protect alcohol as sulfamate.[1]
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Activate with Rh catalyst + Oxidant.

Insert Nitrogen into

-C–H bond.

Hydrolyze to reveal 1,3-amino alcohol (or keep cyclic sulfamate).

Experimental Protocols
Protocol A: Synthesis of Pentyl Sulfamate (Protection
Step)
Objective: Masking Pentan-1-ol (Model Substrate) as its Sulfamate Ester.

Reagents:

Chlorosulfonyl isocyanate (CSI) [Caution: Corrosive/Moisture Sensitive]

Formic acid (98%)

Pentan-1-ol (Substrate)

Pyridine (Base)

Dimethylacetamide (DMA) or Acetonitrile (MeCN)

Step-by-Step Methodology:

Preparation of Sulfamoyl Chloride (

):

Note: Commercial sulfamoyl chloride is unstable. Generate in situ.

Cool neat Chlorosulfonyl isocyanate (1.0 equiv) to 0°C in a flame-dried flask under

.

Dropwise add Formic acid (1.0 equiv). Vigorous gas evolution (
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and

) will occur.

Stir at 0°C for 30 mins until gas evolution ceases. The resulting solid/viscous oil is

.

Coupling:

Dissolve the substrate (Pentan-1-ol) in DMA (0.5 M).

Add Pyridine (1.5 equiv) and cool to 0°C.

Add the freshly prepared Sulfamoyl Chloride (1.2 equiv) portion-wise.

Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

Workup:

Quench with saturated aqueous

.

Extract with Ethyl Acetate (3x).

Wash combined organics with Brine (2x) to remove DMA.

Dry over

, filter, and concentrate.

Purification:

Flash chromatography (Silica gel). Sulfamates are polar; typical eluent: 30-50%

EtOAc/Hexanes.

Yield Expectation: 85–95%.
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Protocol B: Rhodium-Catalyzed C–H Amination
(Activation)
Objective: Converting the protecting group into a cyclic 1,2,3-oxathiazolidine-2,2-dioxide (Cyclic

Sulfamate).

Reagents:

Pentyl sulfamate (from Protocol A)[2][3]

Catalyst:

(Du Bois Catalyst) - 2 mol%

Oxidant: Iodobenzene diacetate (

) - 1.1 equiv

Base: MgO (2.3 equiv)

Solvent: Isopropyl acetate (

) or Benzene (historical standard)

Methodology:

Charge a flask with Pentyl sulfamate (1.0 equiv), MgO (2.3 equiv), and

(0.02 equiv).

Add

(0.1 M concentration).

Add

(1.1 equiv) in one portion.

Stir at 40–50°C. The reaction typically turns green/blue (active Rh species).
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Monitoring: Monitor by TLC for disappearance of the acyclic sulfamate.

Workup: Filter through a pad of Celite to remove MgO and Rh residues. Concentrate.

Result: The product is now a cyclic sulfamate (protected 1,3-amino alcohol).

Protocol C: Deprotection (Hydrolysis)
Objective: Removing the sulfamate to reveal the free alcohol (or amino-alcohol).

Option 1: Mild Acidic Hydrolysis (Regenerates Alcohol)

Conditions: 3M HCl in Dioxane/Water (1:1), Reflux, 4h.

Mechanism:[4][5][6] Hydrolysis of the S-O and S-N bonds.[7]

Option 2: Nucleophilic Opening (Post-Cyclization)

Context: If you performed Protocol B, you have a cyclic ring.

Reagent: Sodium Benzoate or Azide (Nucleophile) or simply hot aqueous Pyridine.

Procedure: Dissolve cyclic sulfamate in Pyridine/Water (10:1). Heat to 90°C for 12h.

Result: Cleavage of the S-O bond, liberating the

-amino group and the alcohol.

Visualizing the Pathway
The following diagram illustrates the lifecycle of the Pentyl Sulfamate group: from protection to

the "Du Bois" insertion and final deprotection.

Figure 1: The Pentyl Sulfamate Protection & Activation Lifecycle

Substrate:
Pentan-1-ol
(Free -OH)

Protected Species:
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(Stable to Base/Ox)
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Reactive Intermediate:
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Protocol B:
Rh2(esp)2
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Cyclized Product:
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(aq. Pyridine/Heat)
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Click to download full resolution via product page

Figure 1: The workflow transforms a passive alcohol into a reactive nitrene precursor, enabling

site-selective amination before removal.

Critical Nuances & Troubleshooting
The "Neopentyl" Advantage
While "Pentyl" sulfamate is the standard alkyl model, Neopentyl Sulfamate (

) is frequently cited in kinetic studies.

Why? The neopentyl group prevents

attack at the carbon adjacent to oxygen.

Application: If your synthesis involves strong nucleophiles that might accidentally cleave the

protecting group via alkyl-oxygen fission, switch from Pentyl to Neopentyl sulfamate.

Troubleshooting the Du Bois Reaction
Low Conversion: Often due to catalyst poisoning. Ensure the sulfamate is purified of all

pyridine traces (wash with

or dilute HCl during Protocol A workup).

Competing Oxidation: If the alcohol has

-protons that are very labile, simple oxidation to the ketone might compete. The sulfamate
group generally prevents this, but ensure the oxidant (

) is not added in vast excess.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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